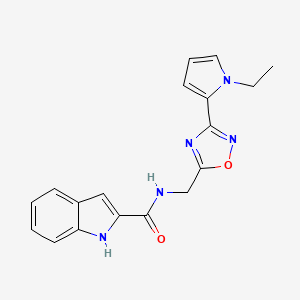

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a pyrrole ring, and an oxadiazole moiety

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-2-23-9-5-8-15(23)17-21-16(25-22-17)11-19-18(24)14-10-12-6-3-4-7-13(12)20-14/h3-10,20H,2,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSLOALQVNXZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyrrole ring can be introduced through a Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines. The oxadiazole moiety can be formed through cyclodehydration reactions involving hydrazides and carboxylic acids.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Substituted oxadiazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and indole structures often exhibit significant anticancer properties. The presence of the oxadiazole ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines, suggesting that N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide may similarly exhibit anticancer effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Several studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been effective against various bacterial strains and fungi, indicating that this compound could be explored for developing new antimicrobial agents .

Neurological Disorders

The indole moiety is associated with several neuroactive compounds. Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders . The mechanism may involve modulation of neurotransmitter systems or ion channels.

a. Enzyme Inhibition

The oxadiazole ring may interact with specific enzymes involved in cancer cell metabolism or microbial growth, inhibiting their activity and leading to cell death or growth arrest.

b. Receptor Modulation

Given the indole structure's affinity for serotonin receptors, this compound might modulate neurotransmitter systems, influencing mood and behavior.

Case Studies

Several case studies highlight the potential applications of similar compounds:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Indole-2-carboxamide derivatives: These compounds share the indole core and carboxamide group but differ in the substituents on the indole ring.

Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or core structures.

Uniqueness: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is unique due to its combination of the indole, pyrrole, and oxadiazole moieties, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrrole unit, and an oxadiazole ring. The presence of these heterocycles contributes to its pharmacological properties. The IUPAC name reflects its intricate design:

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown activity against various bacterial strains. A study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Oxadiazole Derivative A | 15.6 | Antibacterial |

| Oxadiazole Derivative B | 31.25 | Antibacterial |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that various oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For example, a derivative exhibited IC50 values of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| OVXF 899 | 2.76 | Antitumor |

| PXF 1752 | 9.27 | Antitumor |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with disease progression:

- Inhibition of Enzymes : Compounds with oxadiazole structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer development and progression .

- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a notable study published in Medicinal Chemistry, researchers synthesized a series of indole-based oxadiazoles and evaluated their anticancer activity against various human tumor cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The findings revealed that certain compounds had superior activity compared to traditional antibiotics like oxytetracycline .

Q & A

Q. What is the standard synthetic route for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole formation : Cyclization of a thiosemicarbazide intermediate under acidic conditions to form the 1,2,4-oxadiazole core .

- Alkylation : Reaction of the oxadiazole with an appropriate alkylating agent (e.g., chloromethyl-indole derivatives) in the presence of a base like K₂CO₃ in DMF at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from DMF/acetic acid mixtures to isolate the final compound .

Q. How is the compound characterized structurally?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indole NH ~11.5 ppm, oxadiazole methylene ~4.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₆O₂: 388.16) .

- Elemental analysis : Confirmation of C, H, N percentages (e.g., ~62% C, ~5% H, ~22% N) .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) for alkylation steps ; acetic acid for cyclization .

- Temperature : Room temperature for alkylation ; reflux (~100–120°C) for oxadiazole formation .

- Catalysts/bases : K₂CO₃ or NaOAc to deprotonate intermediates .

Advanced Research Questions

Q. How can low yields during the alkylation step be addressed?

- Reagent stoichiometry : Use 1.1–1.2 equivalents of the alkylating agent to drive the reaction .

- Activation : Add catalytic KI to enhance reactivity of chloromethyl groups .

- Monitoring : Track reaction progress via TLC (silica, UV detection) and quench unreacted starting materials with aqueous washes .

Q. What strategies resolve discrepancies in spectroscopic data?

- Dynamic effects : Variable-temperature NMR to assess conformational flexibility (e.g., rotamers causing split peaks) .

- X-ray crystallography : Resolve ambiguous NOE correlations or coupling constants by determining the crystal structure .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

Q. How can reaction scalability be improved without compromising purity?

- Flow chemistry : Continuous flow reactors for oxadiazole cyclization to enhance reproducibility .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale alkylation .

- Automated purification : Flash chromatography systems with UV-guided fraction collection .

Q. What biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition : Screen against kinase targets (e.g., JAK2, EGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ADME profiling : Microsomal stability tests and Caco-2 permeability assays to assess drug-likeness .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., apoptosis vs. proliferation readouts) .

- Structural analogs : Compare with derivatives (e.g., pyrazole vs. triazole substituents) to identify SAR trends .

- Solubility factors : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. Why do computational docking predictions mismatch experimental binding affinities?

- Protonation states : Ensure correct tautomer assignments (e.g., oxadiazole vs. oxadiazolone forms) in docking simulations .

- Water networks : Include explicit solvent molecules in MD simulations to account for hydrogen bonding .

- Cofactor interactions : Test for metal ion coordination (e.g., Mg²⁺ in kinase ATP pockets) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.